

6-Bromobenzofuran molecular weight and formula

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Compound of Interest

Compound Name: 6-Bromobenzofuran

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An In-Depth Technical Guide to **6-Bromobenzofuran**: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **6-bromobenzofuran**, a key heterocyclic intermediate in organic synthesis and drug discovery. We delve into its fundamental physicochemical properties, provide a detailed, validated protocol for its synthesis, and explore its spectroscopic signature. Furthermore, this document highlights the compound's significance as a versatile building block in the development of novel therapeutic agents and functional materials, grounded in its unique chemical reactivity. This guide is intended for researchers, chemists, and professionals in the fields of medicinal chemistry, chemical biology, and materials science.

Introduction to 6-Bromobenzofuran

Benzofuran is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with significant biological activities.^{[1][2][3]} The introduction of a bromine atom onto this scaffold, as in **6-bromobenzofuran**, creates a highly versatile chemical intermediate. The bromine atom serves as a strategic functional handle, enabling a wide range of subsequent chemical modifications, most notably through metal-catalyzed cross-coupling reactions. This capability allows for the systematic elaboration of the benzofuran core, making **6-bromobenzofuran** an invaluable starting material in the synthesis of complex

molecular architectures for drug discovery and materials science.[4][5][6] Its derivatives have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and antiarrhythmic agents.[1][2][7][8]

Physicochemical and Structural Properties

The identity and purity of **6-bromobenzofuran** are established through its distinct physicochemical properties and spectroscopic data. These characteristics are fundamental for its use in quantitative and qualitative scientific applications.

Molecular Formula: C_8H_5BrO [9][10][11]

Molecular Weight: 197.03 g/mol [9][10][11]

The key physical and chemical properties of **6-bromobenzofuran** are summarized in the table below.

Property	Value	Source(s)
CAS Number	128851-73-0	[9][10]
Appearance	White solid or colorless to yellow/brown liquid/solid	[4]
Melting Point	~63-64 °C	[4]
Boiling Point	~230-238 °C at 760 mmHg	[4][9]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate; Insoluble in water	[4][9]
Density	~1.608 g/cm ³	[9]
Hydrogen Bond Acceptor Count	1	[9]
Hydrogen Bond Donor Count	0	[9]

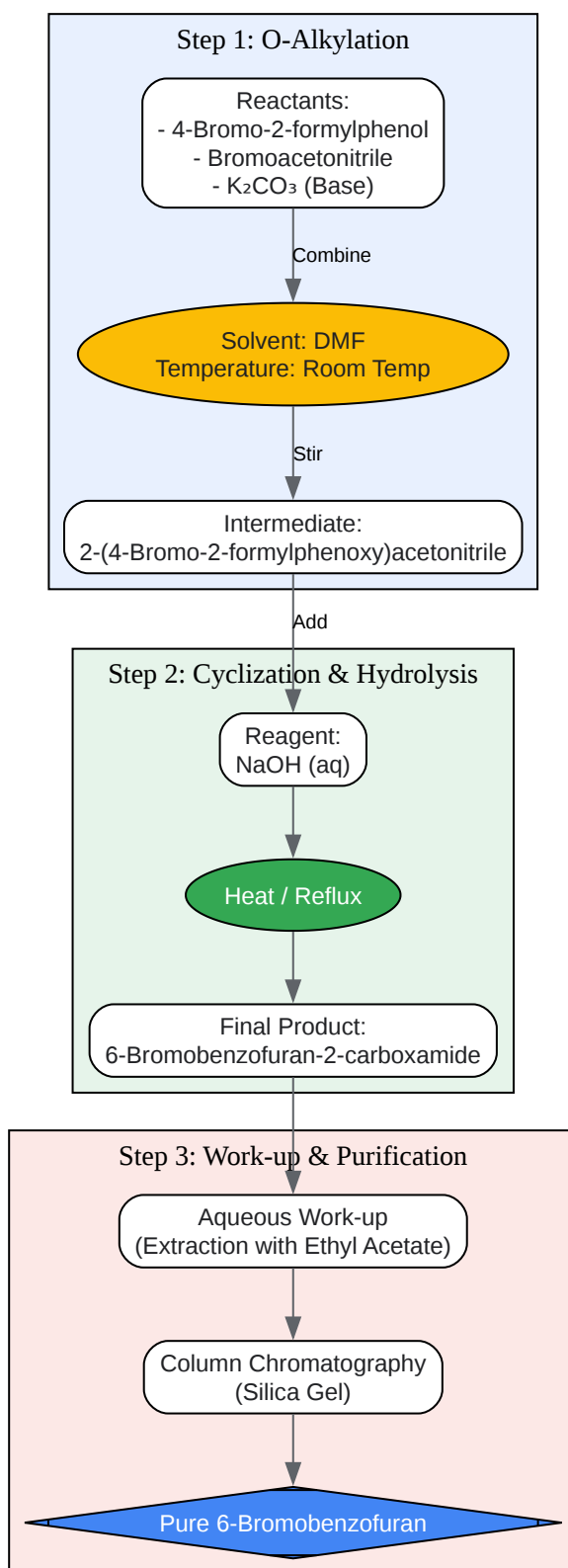
Synthesis of 6-Bromobenzofuran: A Validated Protocol

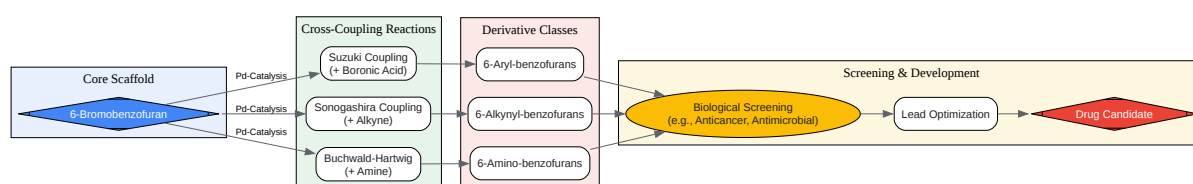
The synthesis of substituted benzofurans often involves the cyclization of appropriately functionalized phenols. One common and reliable method for preparing **6-bromobenzofuran** involves the reaction of a brominated phenol with an acetaldehyde equivalent, followed by an acid-catalyzed intramolecular cyclization to form the furan ring.^{[12][13]} This process is designed to ensure regiochemical control and high yield.

Synthetic Rationale and Causality

The chosen synthetic pathway leverages a two-step process. First, an O-alkylation (Williamson ether synthesis) of a suitable bromophenol with a protected acetaldehyde, such as a bromoacetaldehyde dimethyl acetal, forms an ether intermediate. The use of a base like sodium hydroxide is critical for deprotonating the phenol to form the more nucleophilic phenoxide ion. The second step involves an acid-catalyzed cyclization. An acid like polyphosphoric acid (PPA) or sulfuric acid protonates the acetal, leading to its hydrolysis to reveal the aldehyde. This aldehyde is then attacked by the aromatic ring in an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the stable benzofuran ring system.

Experimental Workflow Diagram





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